Cas no 1805832-15-8 (Ethyl 2-carboxy-4-hydrazinylbenzoate)

Ethyl 2-carboxy-4-hydrazinylbenzoate 化学的及び物理的性質
名前と識別子
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- Ethyl 2-carboxy-4-hydrazinylbenzoate
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- インチ: 1S/C10H12N2O4/c1-2-16-10(15)7-4-3-6(12-11)5-8(7)9(13)14/h3-5,12H,2,11H2,1H3,(H,13,14)
- InChIKey: AUYPRKMORAYHAW-UHFFFAOYSA-N
- ほほえんだ: O(CC)C(C1C=CC(=CC=1C(=O)O)NN)=O
計算された属性
- 水素結合ドナー数: 3
- 水素結合受容体数: 6
- 重原子数: 16
- 回転可能化学結合数: 5
- 複雑さ: 270
- トポロジー分子極性表面積: 102
- 疎水性パラメータ計算基準値(XlogP): -1.4
Ethyl 2-carboxy-4-hydrazinylbenzoate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A015006609-1g |
Ethyl 2-carboxy-4-hydrazinylbenzoate |
1805832-15-8 | 97% | 1g |
1,564.50 USD | 2021-06-21 | |
Alichem | A015006609-250mg |
Ethyl 2-carboxy-4-hydrazinylbenzoate |
1805832-15-8 | 97% | 250mg |
470.40 USD | 2021-06-21 | |
Alichem | A015006609-500mg |
Ethyl 2-carboxy-4-hydrazinylbenzoate |
1805832-15-8 | 97% | 500mg |
839.45 USD | 2021-06-21 |
Ethyl 2-carboxy-4-hydrazinylbenzoate 関連文献
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1. 3D nanostructured WO3/BiVO4 heterojunction derived from Papilio paris for efficient water splitting†Chao Yin,Shenmin Zhu,Di Zhang RSC Adv., 2017,7, 27354-27360
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Renate Weiß,Sebastian Gritsch,Günter Brader,Branislav Nikolic,Marc Spiller,Julia Santolin,Hedda K. Weber,Nikolaus Schwaiger,Sylvain Pluchon,Kristin Dietel Green Chem., 2021,23, 6501-6514
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Fen Xu,Yi Xie,Xu Zhang,Shuyuan Zhang,Lei Shi New J. Chem., 2003,27, 565-567
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Elena A. Baranova,Belén Albela,Mongia Saïd-Zina,Laurent Bonneviot New J. Chem., 2017,41, 6795-6809
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Malay Dolai,Avijit Ghosh,Anamika Dhara,Ananya Das Mahapatra,Subhabrata Mabhai,Atanu Jana,Satyajit Dey,Ajay Misra Anal. Methods, 2021,13, 4266-4279
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Nobuaki Matsumori,Michio Murata Nat. Prod. Rep., 2010,27, 1480-1492
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Yi Jiang,Yibo Chen,Mingjian Zhang,Yang Qiu,Feng Pan RSC Adv., 2016,6, 51871-51876
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Thamina Akther,Carl Redshaw,Takehiko Yamato Mater. Chem. Front., 2021,5, 2173-2200
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Shaowen Cao,Timothy Thatt Yang Tan,Say Chye Joachim Loo Chem. Commun., 2015,51, 9381-9384
Ethyl 2-carboxy-4-hydrazinylbenzoateに関する追加情報
Ethyl 2-carboxy-4-hydrazinylbenzoate (CAS No. 1805832-15-8): A Comprehensive Overview in Modern Chemical Biology
Ethyl 2-carboxy-4-hydrazinylbenzoate, identified by the chemical compound code CAS No. 1805832-15-8, represents a significant compound in the realm of chemical biology and pharmaceutical research. This compound, featuring a hydrazinyl substituent at the para position of a benzoate derivative, has garnered attention due to its potential applications in drug development and molecular recognition studies.
The molecular structure of Ethyl 2-carboxy-4-hydrazinylbenzoate consists of a benzoic acid core esterified with an ethyl group at the carboxyl position, coupled with a hydrazinyl group at the fourth position. This unique arrangement imparts distinct chemical properties that make it a valuable candidate for various biochemical interactions. The presence of both acidic and hydrazine functionalities allows for versatile reactivity, making it a promising intermediate in synthetic chemistry and medicinal applications.
In recent years, the study of hydrazinyl-containing compounds has seen substantial growth, particularly in the context of their role as pharmacophores. The hydrazinyl group is known for its ability to form stable complexes with metal ions, which has been exploited in the development of metal-based therapeutics. Furthermore, hydrazinyl compounds have shown promise in inhibiting certain enzymatic pathways, making them relevant in the fight against various diseases.
Ethyl 2-carboxy-4-hydrazinylbenzoate has been explored in several cutting-edge research areas. One notable application is its use as a precursor in the synthesis of more complex molecules with potential therapeutic benefits. For instance, researchers have utilized this compound to develop novel inhibitors targeting specific enzymes involved in inflammatory responses. The ability of the hydrazinyl group to participate in Michael addition reactions has been particularly useful in constructing bioactive scaffolds.
Another area where Ethyl 2-carboxy-4-hydrazinylbenzoate has found relevance is in the field of molecular probes. Its distinct spectral properties make it an excellent candidate for fluorescence-based assays, enabling researchers to study biological processes at a molecular level. These probes are invaluable tools for understanding complex cellular mechanisms and have been employed in high-throughput screening campaigns to identify novel drug candidates.
The compound's reactivity also extends to its potential use as a chelating agent. By coordinating with metal ions, Ethyl 2-carboxy-4-hydrazinylbenzoate can form stable complexes that exhibit unique physicochemical properties. Such complexes have been investigated for their antimicrobial and anti-inflammatory effects, suggesting that this compound could be a key player in developing new therapeutic strategies.
Recent advancements in computational chemistry have further enhanced the understanding of Ethyl 2-carboxy-4-hydrazinylbenzoate's behavior. Molecular modeling studies have revealed insights into its binding interactions with biological targets, providing a rational basis for designing more effective derivatives. These computational approaches are increasingly integral to drug discovery pipelines, allowing for the rapid screening of potential candidates.
The synthesis of Ethyl 2-carboxy-4-hydrazinylbenzoate itself is an intriguing aspect of its study. Traditional synthetic routes involve multi-step processes that require careful optimization to ensure high yields and purity. However, recent innovations in synthetic methodologies have made it possible to produce this compound more efficiently. These advancements are crucial for scaling up production and making it more accessible for research purposes.
In conclusion, Ethyl 2-carboxy-4-hydrazinylbenzoate (CAS No. 1805832-15-8) is a multifaceted compound with significant implications in chemical biology and pharmaceutical research. Its unique structural features and reactivity make it a valuable tool for developing new drugs and understanding biological processes at a molecular level. As research continues to uncover new applications for this compound, its importance is likely to grow even further.
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